5-Morpholinopyridin-3-ol
Description
5-Morpholinopyridin-3-ol is a pyridine derivative featuring a hydroxyl group (-OH) at the 3-position and a morpholine moiety (C₄H₈NO) at the 5-position of the pyridine ring. Morpholine, a six-membered ring containing oxygen and nitrogen, confers unique electronic and steric characteristics compared to halogens, alkoxy, or amino substituents. The compound’s theoretical molecular formula is C₉H₁₂N₂O₂ (based on pyridin-3-ol + morpholine), with a molecular weight of ~180.2 g/mol.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-morpholin-4-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c12-9-5-8(6-10-7-9)11-1-3-13-4-2-11/h5-7,12H,1-4H2 |
InChI Key |
BXVZKAHPSFGBDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CN=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 5-Morpholinopyridin-3-ol with similar pyridin-3-ol derivatives from the evidence, focusing on substituent effects and key properties:
Key Observations:
Substituent Effects on Solubility: this compound: The morpholine group’s oxygen and nitrogen atoms likely improve aqueous solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., 5-Iodopyridin-3-ol, MW 237.0), which are more lipophilic . 2-Aminopyridin-3-ol: The amino group (-NH₂) increases polarity but may also elevate toxicity, necessitating strict safety measures (e.g., decontamination protocols) .
Reactivity and Stability: Methoxy (e.g., 5-Methoxypyridin-3-ol) and morpholino substituents are electron-donating, stabilizing the pyridine ring against electrophilic attack compared to electron-withdrawing groups like halogens . Chloro and iodo substituents (e.g., 5-Chloro-2-methoxypyridin-3-ol) may facilitate nucleophilic aromatic substitution reactions .
Safety and Handling: 2-Aminopyridin-3-ol requires immediate removal of contaminated clothing and medical consultation upon exposure due to its reactive amino group . Morpholine derivatives generally exhibit lower acute toxicity than halogenated analogs but may still require precautions for chronic exposure .
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